molecular formula C15H20N2O3S B4187844 N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE

N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE

Cat. No.: B4187844
M. Wt: 308.4 g/mol
InChI Key: CNOVBPIXCYPNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE is a synthetic organic compound that belongs to the class of thioxoacetamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE typically involves the reaction of 4-methoxy-2,5-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with morpholine and a sulfur source to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The morpholinyl group can be substituted with other amines or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-2,5-dimethylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide.

    Reduction: Formation of N-(4-methoxy-2,5-dimethylphenyl)-2-(4-morpholinyl)-2-mercaptoacetamide.

    Substitution: Formation of various substituted thioxoacetamides.

Scientific Research Applications

N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide
  • N-(2,5-dimethylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide
  • N-(4-methoxy-2,5-dimethylphenyl)-2-(piperidinyl)-2-thioxoacetamide

Uniqueness

N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE is unique due to the presence of both the methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The morpholinyl group also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-methoxy-2,5-dimethylphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-10-9-13(19-3)11(2)8-12(10)16-14(18)15(21)17-4-6-20-7-5-17/h8-9H,4-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOVBPIXCYPNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)NC(=O)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-METHOXY-2,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEACETAMIDE

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